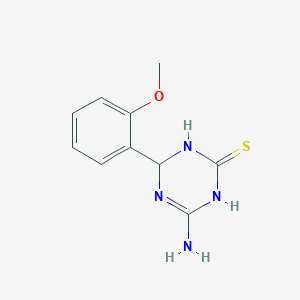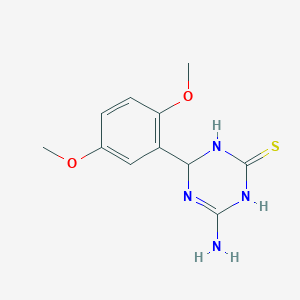
4-Amino-6-(2,5-dimethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Übersicht
Beschreibung
The compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as nucleotides . The specific compound you mentioned has additional functional groups attached to the pyrimidine ring, including an amino group and a thiol group, which could potentially affect its reactivity and interactions with other molecules .
Molecular Structure Analysis
The molecular structure of a compound like this would be largely determined by the aromatic pyrimidine ring, with the attached functional groups contributing to the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-donating and electron-withdrawing effects of the attached functional groups . The amino and thiol groups could potentially participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For example, the presence of polar functional groups like amino and thiol could increase the compound’s solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Electrochemical Behavior in Non-Aqueous Media
4-Amino-6-(2,5-dimethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol, along with other triazine derivatives, has been studied for its electrochemical behavior in non-aqueous media. These studies reveal insights into the redox behavior of these compounds, which is critical for applications in electrochemical sensors and batteries. The electroreduction mechanism of triazine compounds in dimethylformamide was explored using techniques like differential pulse voltammetry and cyclic voltammetry (Farzinnejad et al., 2005).
Antimicrobial Activities
Some derivatives of 1,2,4-triazole, related to the triazine structure, have been synthesized and tested for their antimicrobial activities. These compounds show potential as antimicrobial agents, which can be significant in the development of new drugs and healthcare products (Bektaş et al., 2007).
Synthesis for Medicinal Chemistry
The synthesis of substituted 4-amino-1,2,4-triazines, a category that includes this compound, has attracted interest for medicinal chemistry and pharmacology. These compounds can be synthesized using environmentally friendly methods, making them viable for further research in drug development (Kobelev et al., 2019).
Use in Organic Synthesis
This compound derivatives can be used as reagents in organic synthesis. For example, they are involved in the synthesis of amides and esters, which are fundamental reactions in organic chemistry and pharmaceutical production (Kunishima et al., 1999).
Agricultural Applications
Compounds containing triazine structures, including 4-amino-6-methyl-3-thio-1,2,4-triazin-5-one, show utility in agriculture as herbicides and pesticides. Their electrochemical properties are of particular interest for developing more effective and environmentally friendly agricultural chemicals (Fotouhi et al., 2003).
Anti-Inflammatory Activity
Some derivatives of 1,2,4-triazine, closely related to the chemical structure of interest, have been shown to exhibit anti-inflammatory activity. These findings are significant for the development of new anti-inflammatory drugs with potentially fewer side effects (Labanauskas et al., 2001).
Antioxidant and Antitumor Activities
Research has shown that certain nitrogen heterocycles, including those with a triazine base, possess antioxidant and antitumor activities. This positions them as candidates for further research in cancer treatment and prevention (El-Moneim et al., 2011).
Synthesis of Fused Triazines for Pharmacological Activity
The synthesis of fused 1,2,4-triazines, which include structures like this compound, has led to the discovery of compounds with potential pharmacological activities. These activities include antifungal and anticancer properties, highlighting the versatility of these compounds in medicinal chemistry (El-Telbani et al., 2007).
Eigenschaften
IUPAC Name |
4-amino-2-(2,5-dimethoxyphenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2S/c1-16-6-3-4-8(17-2)7(5-6)9-13-10(12)15-11(18)14-9/h3-5,9H,1-2H3,(H4,12,13,14,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNKFHQBVPGAQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2NC(=S)NC(=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}-4-methylbenzoic acid](/img/structure/B3083981.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide](/img/structure/B3083985.png)
![2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B3084002.png)
![2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-[2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B3084004.png)
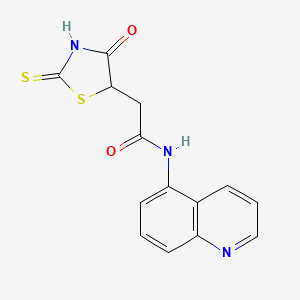

![4-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}-3-methoxybenzoic acid](/img/structure/B3084018.png)
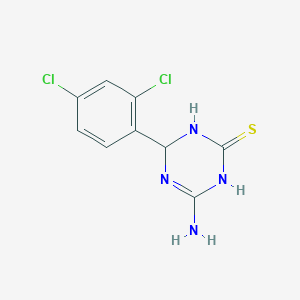
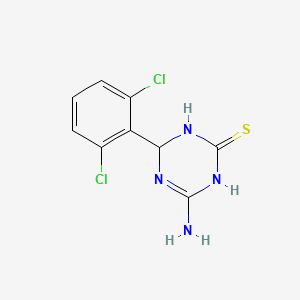
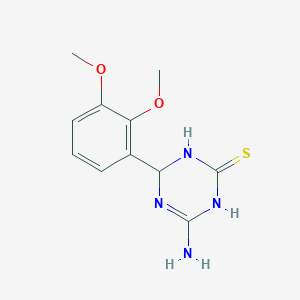


![4-Amino-6-[4-(dimethylamino)phenyl]-1,6-dihydro-1,3,5-triazine-2-thiol](/img/structure/B3084071.png)
